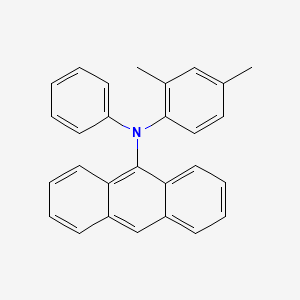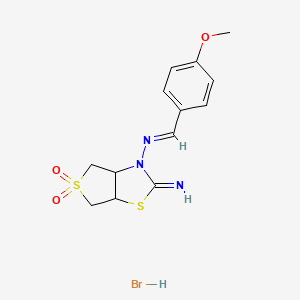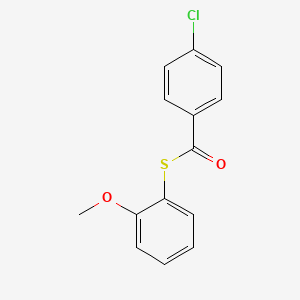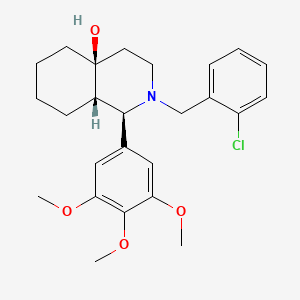
C25H32ClNO4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate involves several steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with 4-(decyloxy)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity, using large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
Methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: It can be reduced using agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like hydroxide ions (OH-) to form hydroxyl derivatives
Applications De Recherche Scientifique
Methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate can be compared with other similar compounds such as:
Methyl 4-chloro-3-{[4-(octyloxy)benzene]amido}benzoate: Similar structure but with an octyloxy group instead of a decyloxy group.
Methyl 4-chloro-3-{[4-(hexyloxy)benzene]amido}benzoate: Similar structure but with a hexyloxy group instead of a decyloxy group. These compounds share similar chemical properties but differ in their physical properties and biological activities due to the variation in the length of the alkoxy chain
Propriétés
Formule moléculaire |
C25H32ClNO4 |
|---|---|
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
(1R,4aS,8aS)-2-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C25H32ClNO4/c1-29-21-14-18(15-22(30-2)24(21)31-3)23-19-9-6-7-11-25(19,28)12-13-27(23)16-17-8-4-5-10-20(17)26/h4-5,8,10,14-15,19,23,28H,6-7,9,11-13,16H2,1-3H3/t19-,23-,25-/m0/s1 |
Clé InChI |
FHCDSSAQYVTDRX-QXWFJRNPSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC4=CC=CC=C4Cl)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC4=CC=CC=C4Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)
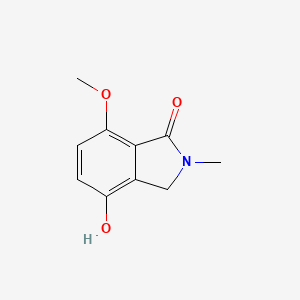
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
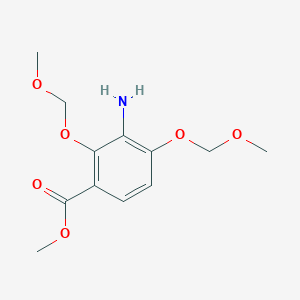
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
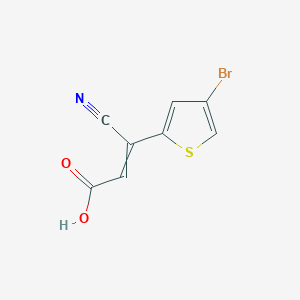
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
